molecular formula C7H13NO3S B12079919 (3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol

(3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol

Cat. No.: B12079919
M. Wt: 191.25 g/mol
InChI Key: MHISXEQFRSBVNT-ZCFIWIBFSA-N
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Description

(3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a cyclopropanesulfonyl group at the 1-position and a hydroxyl group at the 3-position of the pyrrolidine ring. Its molecular formula is C₇H₁₃NO₃S, with a molecular weight of 191.25 g/mol (CAS: 1568088-67-4) . The compound’s stereochemistry (R-configuration at C3) is critical for its biological activity and interaction with target proteins. It is primarily utilized in medicinal chemistry as a building block for synthesizing enzyme inhibitors or receptor modulators due to its sulfonamide group, which enhances binding affinity and metabolic stability.

Properties

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

IUPAC Name

(3R)-1-cyclopropylsulfonylpyrrolidin-3-ol

InChI

InChI=1S/C7H13NO3S/c9-6-3-4-8(5-6)12(10,11)7-1-2-7/h6-7,9H,1-5H2/t6-/m1/s1

InChI Key

MHISXEQFRSBVNT-ZCFIWIBFSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)S(=O)(=O)C2CC2

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a γ-lactam, the pyrrolidine ring can be constructed through cyclization reactions.

    Introduction of the Cyclopropanesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using cyclopropanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of (3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the hydroxyl group.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonyl group.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a deoxygenated or desulfonylated product.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanesulfonyl group can act as a bioisostere, mimicking the function of other functional groups in biological systems. The hydroxyl group may participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Pyrrolidine Backbones

The following table compares (3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol with structurally related pyrrolidine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Findings
(3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol Cyclopropanesulfonyl (1), -OH (3) C₇H₁₃NO₃S 191.25 1568088-67-4 Enzyme inhibition, antiviral research
(3S)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol Cyclopropanesulfonyl (1), -OH (3) C₇H₁₃NO₃S 191.25 1567865-10-4 Enantiomer with distinct activity
(3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol Azetidinyl (1), -OH (3) C₇H₁₄N₂O 142.20 1257293-74-5 Potential glycosidase inhibition
(3R,4R)-1-Benzyl-pyrrolidin-3-ol Benzyl (1), -OH (3) C₁₁H₁₅NO 177.24 N/A Transition state mimic for DNA repair enzymes (Kd ~ pM)
(R)-1-(3-Chloro-benzyl)pyrrolidin-3-ol 3-Chlorobenzyl (1), -OH (3) C₁₁H₁₄ClNO 211.69 1314355-33-3 Tyrosine kinase inhibitor (TRK)

Functional Group Comparison

Functional Group Role in Activity Example Compound
Cyclopropanesulfonyl Enhances binding via sulfonamide-protein interactions; improves pharmacokinetics (3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol
Benzyl Stabilizes aromatic stacking interactions; common in kinase inhibitors (R)-1-(3-Chloro-benzyl)pyrrolidin-3-ol
Hydroxymethyl Mimics transition states in enzymatic reactions (e.g., DNA repair) (3R,4R)-1-benzyl-pyrrolidin-3-ol

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